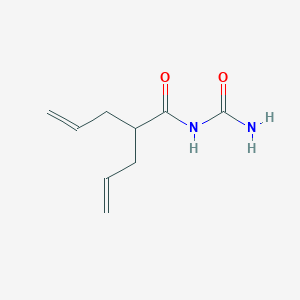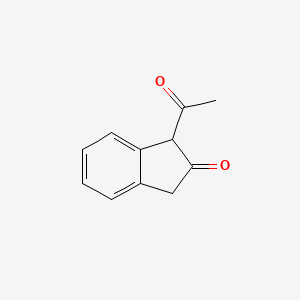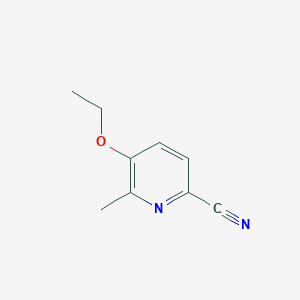
(1R,2R)-1,2-Di-p-tolylethane-1,2-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride is a chiral diamine compound with two 4-methylphenyl groups attached to the ethylenediamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride typically involves the reaction of 4-methylbenzaldehyde with ethylenediamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired diamine. The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can further modify the structure, potentially leading to the formation of secondary amines or other reduced products.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2, Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines. Substitution reactions can introduce nitro, halogen, or other functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it valuable in studying stereochemistry and its effects on biological systems.
Industry: Used in the synthesis of advanced materials and as a building block for various chemical products.
Wirkmechanismus
The mechanism by which (1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The chiral nature of the compound allows it to bind selectively to specific sites, influencing biochemical pathways and modulating biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride: The enantiomer of the compound, with similar structural properties but different stereochemistry.
N,N-Bis(4-methylphenyl)ethylenediamine: A related compound lacking the chiral centers, used in similar applications but with different stereochemical properties.
Uniqueness
(1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stereochemical purity and selectivity.
Eigenschaften
Molekularformel |
C16H22Cl2N2 |
|---|---|
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
(1R,2R)-1,2-bis(4-methylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C16H20N2.2ClH/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14;;/h3-10,15-16H,17-18H2,1-2H3;2*1H/t15-,16-;;/m1../s1 |
InChI-Schlüssel |
XMHILZFYVBBXCY-UWGSCQAASA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@H]([C@@H](C2=CC=C(C=C2)C)N)N.Cl.Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C)N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone](/img/structure/B14004994.png)
![3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-](/img/structure/B14005000.png)




![3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14005026.png)
![3-Buten-2-one, 4-[4-(diethylamino)phenyl]-](/img/structure/B14005034.png)

![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)


